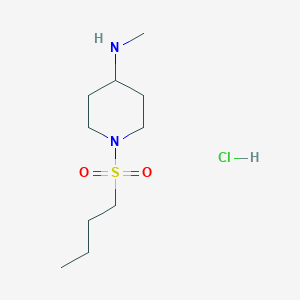
3,5-Dichloro-1-ethyl-6-phenylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-1-ethyl-6-phenylpyrazin-2(1H)-one is a chemical compound belonging to the pyrazinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-ethyl-6-phenylpyrazin-2(1H)-one typically involves the reaction of appropriate substituted pyrazine derivatives with chlorinating agents. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled temperature conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are optimized for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, often in polar aprotic solvents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-1-ethyl-6-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-1-ethylpyrazin-2(1H)-one
- 3,5-Dichloro-6-phenylpyrazin-2(1H)-one
- 1-Ethyl-6-phenylpyrazin-2(1H)-one
Uniqueness
3,5-Dichloro-1-ethyl-6-phenylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazinone derivatives.
Propiedades
Fórmula molecular |
C12H10Cl2N2O |
|---|---|
Peso molecular |
269.12 g/mol |
Nombre IUPAC |
3,5-dichloro-1-ethyl-6-phenylpyrazin-2-one |
InChI |
InChI=1S/C12H10Cl2N2O/c1-2-16-9(8-6-4-3-5-7-8)10(13)15-11(14)12(16)17/h3-7H,2H2,1H3 |
Clave InChI |
DTTPZJPDDAZBGD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)










